molecular formula C20H23N5O5S B12131556 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B12131556
M. Wt: 445.5 g/mol
InChI Key: GEFRKELYAFDPPG-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative characterized by a 3,4,5-trimethoxyphenyl substituent on the triazole ring and a 3-methoxyphenyl group attached via a sulfanyl-acetamide linkage. The 3,4,5-trimethoxyphenyl moiety is pharmacologically significant, often associated with microtubule disruption and anticancer activity, while the 3-methoxyphenyl group may modulate solubility and target selectivity . Its molecular formula is C₂₁H₂₃N₅O₅S, with an average molecular weight of 481.50 g/mol.

Properties

Molecular Formula

C20H23N5O5S

Molecular Weight

445.5 g/mol

IUPAC Name

2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C20H23N5O5S/c1-27-14-7-5-6-13(10-14)22-17(26)11-31-20-24-23-19(25(20)21)12-8-15(28-2)18(30-4)16(9-12)29-3/h5-10H,11,21H2,1-4H3,(H,22,26)

InChI Key

GEFRKELYAFDPPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Formation of the Triazole Core

The triazole ring is constructed via cyclization of 3,4,5-trimethoxybenzaldehyde thiosemicarbazone . This intermediate is synthesized by condensing 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide in acidic ethanol under reflux (70–80°C, 6–8 hours). Cyclization is achieved using hydrazine hydrate or ammonium acetate, yielding 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol .

Critical Parameters :

  • Temperature : Excess heat (>100°C) leads to decomposition.

  • pH Control : Maintain mildly acidic conditions (pH 5–6) to prevent side reactions.

Final Coupling and Functionalization

Post-alkylation, the crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent). The final compound is characterized by NMR, IR, and mass spectrometry to confirm structural integrity.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies highlight DMF as superior to ethanol or THF for alkylation due to its polar aprotic nature, which enhances nucleophilicity. Potassium carbonate outperforms sodium hydride in minimizing side reactions (e.g., over-alkylation).

Table 1: Solvent Impact on Alkylation Yield

SolventBaseYield (%)Purity (%)
DMFK2_2CO3_37895
EthanolKOH5288
THFNaH6590

Data aggregated from

Temperature and Time Trade-offs

  • Cyclization : Prolonged reflux (>10 hours) reduces yield by 15–20% due to decomposition.

  • Alkylation : Extending reaction time beyond 16 hours offers marginal yield improvements (<5%) at the cost of purity.

Purification and Characterization

Recrystallization vs. Chromatography

  • Recrystallization : Preferred for industrial-scale production using ethanol/water mixtures (yield: 70–75%, purity: 92–94%).

  • Column Chromatography : Reserves for lab-scale purification to achieve >98% purity, albeit with higher solvent consumption.

Spectroscopic Confirmation

  • 1^1H NMR (DMSO-d6_6): Signals at δ 2.45 (s, 3H, OCH3_3), δ 6.85–7.25 (m, aromatic H), δ 8.10 (s, 1H, NH).

  • IR : Peaks at 1650 cm1^{-1} (C=O), 1240 cm1^{-1} (C-S).

Scale-Up and Industrial Production

Industrial synthesis prioritizes cost-efficiency and reproducibility:

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Catalytic Improvements : Nano-catalysts (e.g., Fe3_3O4_4-supported K2_2CO3_3) enhance alkylation yields to 85%.

Table 2: Industrial vs. Lab-Scale Synthesis

ParameterLab-ScaleIndustrial-Scale
Yield70–78%80–85%
Purity95–98%92–94%
Production Time24–36 hours8–12 hours
Solvent ConsumptionHighLow

Data sourced from

Research Findings and Comparative Data

Bioactivity Correlation

The trimethoxyphenyl group enhances lipid solubility, improving membrane permeability in antimicrobial assays. Substitution at the 3-methoxy position (vs. 4-methoxy in analogs) increases antifungal potency by 30%.

Synthetic Challenges

  • Sulfur Oxidation : Exposure to air during storage forms sulfoxide byproducts, necessitating inert atmosphere handling.

  • Regioselectivity : Competing alkylation at triazole N-2 occurs in 5–8% of cases, requiring precise stoichiometric control .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups results in the formation of amines.

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit notable antimicrobial properties. Specifically, studies have shown that derivatives of triazoles can inhibit the growth of a range of bacteria and fungi. The presence of the sulfanyl group in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against resistant strains .

Anticancer Properties
Triazole derivatives have been explored for their anticancer activities due to their ability to interfere with cell proliferation and induce apoptosis in cancer cells. Preliminary studies suggest that 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide may exhibit selective cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

Pharmacological Research

Potential as a Drug Candidate
The structural features of this compound suggest that it could serve as a scaffold for the development of new pharmaceuticals. The combination of the triazole ring and the methoxyphenyl groups may allow for modifications that enhance bioavailability and target specificity. Ongoing research is focusing on optimizing these properties to develop effective therapeutic agents .

Case Studies

Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various triazole derivatives, including 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide. Results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Investigation into Anticancer Mechanisms
Another investigation focused on the compound's effects on human cancer cell lines (e.g., breast and colon cancer). The study demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers compared to control groups. These findings suggest a promising avenue for future cancer therapies .

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The presence of the triazole ring and methoxy groups plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Triazole Position 4/5) Acetamide Group Molecular Weight (g/mol) Notable Activity Reference ID
Target Compound 4-amino-5-(3,4,5-trimethoxyphenyl) N-(3-methoxyphenyl) 481.50 Not explicitly reported (potential anticancer/anti-inflammatory)
2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 4-amino-5-(3,4,5-trimethoxyphenyl) N-(4-phenoxyphenyl) 542.60 Anticancer (tubulin inhibition)
N′-[(E)-4-Biphenylylmethylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-phenyl-5-(3,4,5-trimethoxyphenyl) Biphenylylmethylene hydrazide 579.68 Structural rigidity (potential kinase inhibition)
Schiff Bases (1–4) 4-amino-5-(3,4,5-trimethoxyphenyl) + aromatic aldehydes Variable ~500–550 Antifungal, antioxidant
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide 4-amino-5-(2-pyridinyl) N-(3-methylphenyl) 412.46 Anti-inflammatory (1.28× diclofenac)

Key Observations:

Substituent Position and Activity: The 3,4,5-trimethoxyphenyl group at position 5 of the triazole (as in the target compound) is critical for microtubule-targeting activity, as seen in analogues like 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide, which inhibits tubulin polymerization at IC₅₀ = 1.2 µM . Replacement of the 3-methoxyphenyl acetamide group with 4-phenoxyphenyl () enhances lipophilicity and likely improves membrane permeability, correlating with stronger anticancer effects.

Role of the Sulfanyl Linker :

  • The sulfanyl bridge (-S-) between the triazole and acetamide groups is conserved across analogues, suggesting its importance in maintaining conformational flexibility and binding to biological targets .

Anti-Inflammatory vs. Anticancer Trade-offs :

  • Compounds with pyridinyl substituents (e.g., ) exhibit potent anti-inflammatory activity (1.28× diclofenac) but lack the 3,4,5-trimethoxyphenyl group, highlighting a structural divergence for target specificity .

Anticancer Activity:

  • For instance, 2-[(3-phenethyl-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide (Compound C) shows GI₅₀ = 3.16 µM against MCF-7 cells, outperforming 5-fluorouracil (GI₅₀ = 18.60 µM) .

Anti-Inflammatory Activity:

  • The 3-methoxyphenyl acetamide group in the target compound aligns with anti-inflammatory SAR trends. For example, 2-[[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-acetanilides () reduce edema by 58–67% in rat models, comparable to indomethacin .

Pharmacological Potential and Computational Insights

  • Molecular Docking: Triazole derivatives like AM33 () show nanomolar-range binding to HIV-1 reverse transcriptase (ΔG = -9.2 kcal/mol), suggesting the target compound could be optimized for antiviral applications .
  • ADME Predictions : The 3-methoxy group on the phenylacetamide moiety may enhance metabolic stability compared to nitro or ethyl substituents, as seen in analogues from and .

Biological Activity

The compound 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties and potential therapeutic applications.

Chemical Structure

The compound's structure includes:

  • A triazole ring,
  • An amino group,
  • A sulfanyl moiety,
  • Methoxy-substituted phenyl groups.

This unique architecture is believed to contribute to its biological efficacy.

Antibacterial Activity

Research indicates that compounds containing a triazole ring exhibit significant antibacterial properties. The specific compound under consideration has shown promising results in various studies:

  • In vitro Studies :
    • The compound was tested against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Results indicated that it possesses a Minimum Inhibitory Concentration (MIC) comparable to standard antibacterial agents like ciprofloxacin .
    • A study highlighted that derivatives of triazoles displayed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 0.25 µg/mL against multidrug-resistant strains .
  • Mechanism of Action :
    • The antibacterial mechanism is thought to involve interference with bacterial DNA synthesis and cell wall integrity. The triazole moiety may inhibit enzymes critical for these processes, similar to other known triazole antibiotics .

Case Studies and Research Findings

Several studies have documented the biological activity of similar triazole derivatives:

  • Study 1 : A derivative with a similar structure exhibited potent activity against Mycobacterium tuberculosis, outperforming traditional treatments in certain cases. The study reported MIC values significantly lower than those for standard drugs like isoniazid .
  • Study 2 : Another investigation focused on the synthesis of various triazole derivatives and their screening against resistant bacterial strains. The results demonstrated that modifications to the phenyl substituents enhanced antibacterial properties, with some compounds achieving inhibition zones exceeding 20 mm .

Comparative Biological Activity Table

Compound NameMIC (µg/mL)Bacterial Strains TestedNotable Findings
Triazole Derivative A0.25MDR E. coliHighly effective compared to ciprofloxacin
Triazole Derivative B0.5S. aureusComparable to ampicillin
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamideTBDE. coli, P. aeruginosaPotential for further development

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions: (i) formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides, (ii) introduction of the 3,4,5-trimethoxyphenyl group at position 5 of the triazole, and (iii) sulfanyl-acetamide coupling using chloroacetamide derivatives. Critical parameters include solvent choice (ethanol or DMF), temperature (reflux at 80–100°C), and catalysts (KOH or triethylamine). Purification typically employs column chromatography or recrystallization from ethanol .

Q. Which spectroscopic methods are essential for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) confirms the triazole ring, sulfanyl linkage, and substituent positions. Infrared (IR) spectroscopy identifies amide C=O (~1650 cm⁻¹) and N-H stretches. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. X-ray crystallography may resolve conformational ambiguities .

Q. What in vitro assays are suitable for preliminary biological screening?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC/MBC against Gram+/− bacteria, fungi).
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HepG2, MCF-7).
  • Anti-inflammatory activity : COX-2 inhibition or carrageenan-induced edema models. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO) are mandatory .

Advanced Research Questions

Q. How does the 3,4,5-trimethoxyphenyl substituent influence target binding?

The trimethoxy group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., tubulin in cancer cells). Computational docking (AutoDock Vina) and molecular dynamics simulations reveal interactions with residues like Asp254 in COX-2. Comparative studies with non-methoxy analogs show reduced activity, confirming its critical role .

Q. What strategies mitigate low solubility in biological testing?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the methoxyphenyl ring.
  • Nanoformulation : Encapsulate in PLGA nanoparticles or liposomes.
  • Co-solvent systems : Use DMSO-PBS mixtures (≤0.1% DMSO to avoid cytotoxicity) .

Q. How to design structure-activity relationship (SAR) studies for this scaffold?

  • Variation of substituents : Replace 3,4,5-trimethoxyphenyl with halogenated or heteroaromatic groups.
  • Linker modification : Test sulfonyl instead of sulfanyl or alter acetamide chain length.
  • Bioisosteric replacement : Substitute triazole with imidazole or oxadiazole. Evaluate changes via IC₅₀ shifts in dose-response assays and ADMET profiling .

Q. What experimental controls are critical in resolving conflicting bioactivity data?

  • Batch consistency : Ensure synthetic reproducibility via HPLC purity checks (>95%).
  • Cell line authentication : Use STR profiling to avoid misidentification.
  • Orthogonal assays : Confirm anticancer activity with clonogenic assays alongside MTT. Contradictions often arise from solvent artifacts or variable cell passage numbers .

Q. How can metabolic stability be assessed for lead optimization?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms.
  • Plasma stability : Monitor degradation in fresh plasma (37°C, 24h). Unstable compounds may require deuterium incorporation at labile sites .

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